N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Overview
Description
“N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide” is a complex organic compound that contains several functional groups including a pyridine ring, an oxadiazole ring, and a thiophene ring . These functional groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The arrangement of these groups can significantly influence the properties of the compound . For example, the presence of the pyridine and oxadiazole rings could potentially allow for interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and oxadiazole rings could potentially influence its solubility and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The compound can act as a reagent in this process .
Synthesis of Amphoteric Alpha-Boryl Aldehydes
The compound can be used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . These aldehydes are important intermediates in organic synthesis and can be used to produce a wide range of chemical compounds .
Enantioselective Synthesis
It can be used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Enantioselective synthesis, also known as asymmetric synthesis, is a method used to prepare chiral molecules with a preference for one enantiomer over the other .
Stereoselective Sulfoxidation
The compound can be used in stereoselective sulfoxidation . This is a type of oxidation reaction that selectively forms one stereoisomer of the product .
Mild Triflating Reagent
It can act as a mild triflating reagent . Triflating reagents are used in organic chemistry to convert alcohols into alkyl triflates, which are versatile intermediates in organic synthesis .
Nonlinear Optical Properties
Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . This compound, containing donor and acceptor groups, can be used in the development of such materials .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β) Inhibitor
As shown in some studies, this compound can be used as a VEGFR-2 and PDGF-β inhibitor . These inhibitors can reduce collagen deposition in a liver fibrosis model .
Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate
The compound can be used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a type of drug used in the treatment of depression and anxiety disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-22(14-5-3-2-4-6-14)27(23,24)15-9-12-26-16(15)18-20-17(21-25-18)13-7-10-19-11-8-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXDSCOYJIQNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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